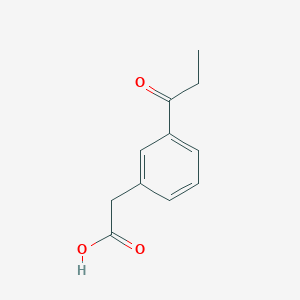

1-(3-(Carboxymethyl)phenyl)propan-1-one

Beschreibung

1-(3-(Carboxymethyl)phenyl)propan-1-one is a synthetic aromatic ketone featuring a propan-1-one backbone substituted with a carboxymethyl group at the meta position of the phenyl ring. The carboxymethyl group introduces both hydrophilic and acidic properties, distinguishing it from simpler alkyl- or aryl-substituted propanones.

Eigenschaften

Molekularformel |

C11H12O3 |

|---|---|

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

2-(3-propanoylphenyl)acetic acid |

InChI |

InChI=1S/C11H12O3/c1-2-10(12)9-5-3-4-8(6-9)7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |

InChI-Schlüssel |

GFEGZSNAOMJXEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC=CC(=C1)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1-(3-(Carboxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(carboxymethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods:

In industrial settings, the production of 1-(3-(Carboxymethyl)phenyl)propan-1-one often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts acylation process, and the product is purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions:

1-(3-(Carboxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-(3-(Carboxymethyl)phenyl)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs.

Wirkmechanismus

The mechanism of action of 1-(3-(Carboxymethyl)phenyl)propan-1-one depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics and inhibition. In medicinal chemistry, the compound’s effects are mediated through its interaction with molecular targets such as receptors or enzymes, leading to the modulation of biological pathways .

Vergleich Mit ähnlichen Verbindungen

Aromatic Ketones with Electron-Withdrawing Groups

- 1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (MPP) : Synthesized via thiol addition to chalcone derivatives, yielding 91% efficiency. The methylsulfonyl group enhances electrophilicity, facilitating nucleophilic attacks, while the phenylthio group contributes to redox activity .

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one : The trifluoromethyl group increases metabolic stability and lipophilicity compared to carboxymethyl, as seen in CAS# 1886-26-4. This compound is used in agrochemicals and pharmaceuticals for its resistance to enzymatic degradation .

COX-2 Inhibition

- 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) : Exhibits potent COX-2 inhibition (IC₅₀ < 1 µM) due to sulfonyl and thioether groups, which enhance binding to the enzyme’s hydrophobic pocket .

- 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)propan-1-one (4g) : Higher selectivity for COX-2 (>100-fold vs. COX-1), attributed to methoxy groups improving solubility and target affinity .

Anticancer Activity

- (E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one : Demonstrates cytotoxicity against breast and ovarian cancer cells (IC₅₀ ~10 µM) via apoptosis induction. Chlorine and methoxy groups enhance DNA intercalation .

Physicochemical Properties

- Solubility: Carboxymethyl-substituted propanones are expected to exhibit higher aqueous solubility than halogenated analogs (e.g., 3-(3-chlorophenyl)-1-cyclopropylpropan-1-one) due to ionizable carboxylic acid groups .

- Spectroscopic Data : Similar compounds (e.g., 1-(3-chlorophenyl) derivatives) are characterized by IR peaks at 1680–1700 cm⁻¹ (C=O stretch) and NMR signals at δ 2.8–3.2 ppm (ketone CH₂) .

Biologische Aktivität

1-(3-(Carboxymethyl)phenyl)propan-1-one is an organic compound characterized by a propanone group attached to a phenyl ring with a carboxymethyl substituent at the meta position. This structure endows the compound with unique chemical properties, influencing its biological activity and potential applications in medicinal chemistry.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

The presence of the carboxymethyl group enhances water solubility, making it an important intermediate in organic synthesis and biochemical assays.

Biological Activity Overview

Research indicates that 1-(3-(Carboxymethyl)phenyl)propan-1-one exhibits various biological activities, particularly in enzyme-catalyzed reactions and as a substrate in biochemical assays. Its interactions with biological targets suggest potential therapeutic applications, including anti-inflammatory and analgesic effects.

Enzyme Interaction Studies

The compound has been utilized in enzyme studies to understand enzyme kinetics and inhibition. It serves as a substrate for various enzymes, facilitating insights into enzymatic transformations. The interaction profile with enzymes can modulate biological pathways, influencing physiological processes.

Study 1: Enzyme Kinetics

In a study investigating the kinetic properties of certain enzymes, 1-(3-(Carboxymethyl)phenyl)propan-1-one was found to act as an effective substrate. The results demonstrated that the compound could enhance enzyme activity under specific conditions, indicating its potential role in biochemical pathways.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays revealed that 1-(3-(Carboxymethyl)phenyl)propan-1-one significantly reduced pro-inflammatory cytokine production in cultured cells, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-(Carboxymethyl)phenyl)propan-1-one can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2-(Carboxymethyl)phenyl)propan-1-one | Structure | Different substitution pattern; distinct biological properties |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Structure | Contains methoxy groups altering solubility and reactivity |

The biological activity of 1-(3-(Carboxymethyl)phenyl)propan-1-one is believed to be mediated through its ability to interact with cellular membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or altering receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.